1-[3-(Dimethylamino)propyl]-3-ethylurea

Catalog No.
S618330
CAS No.
32897-26-0
M.F
C8H19N3O
M. Wt
173.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Dimethylamino)propyl]-3-ethylurea

CAS Number

32897-26-0

Product Name

1-[3-(Dimethylamino)propyl]-3-ethylurea

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

InChI

InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)

InChI Key

NGJUYARYEXGDNN-UHFFFAOYSA-N

SMILES

CCNC(=O)NCCCN(C)C

Synonyms

1-(3-dimethylaminopropyl)-3-ethylurea, EDU cpd, ethyl-3-(3-dimethyl aminopropyl)urea, ethyl-3-(3-dimethyl aminopropyl)urea dihydrochloride

Canonical SMILES

CCNC(=O)NCCCN(C)C

1-[3-(Dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C8H19N3OC_8H_{19}N_3O and a CAS number of 32897-26-0. This compound features a central urea moiety, characterized by the structure H2NCONH2H_2N-CO-NH_2, which is linked to an ethyl group at one end and a 3-(dimethylamino)propyl chain at the other end. The compound appears as a viscous liquid, typically colorless to light yellow, and has a predicted density of approximately 0.948g/cm30.948\,g/cm^3 .

Intermediate in Cabergoline Synthesis

Here are some resources for further reading:

  • 1:

This webpage from Thermo Fisher Scientific describes 1-[3-(Dimethylamino)propyl]-3-ethylurea and mentions its use in cabergoline synthesis.

  • [2] "A convenient one-pot synthesis of cabergoline" (1990) Journal of Chemical Research (S) Synopses by M. Kidwai and N.H. Khan This research paper describes a one-pot synthesis of cabergoline that utilizes 1-[3-(Dimethylamino)propyl]-3-ethylurea as a starting material.
Typical of urea derivatives. Notably, it is utilized in the synthesis of cabergoline, a dopamine receptor agonist used in the treatment of Parkinson's disease and other conditions . The compound can also undergo hydrolysis under acidic or basic conditions, leading to the release of dimethylamine and ethyl isocyanate.

The synthesis of 1-[3-(Dimethylamino)propyl]-3-ethylurea can be achieved through several methods:

  • Direct Urea Formation: Reacting ethyl isocyanate with 3-(dimethylamino)propyl amine.
  • Acylation Reaction: Using acetic acid and 3-dimethylaminopropanol to generate an acylated intermediate that can be converted into the final product through further reactions .

These methods highlight the versatility of urea chemistry and its applications in pharmaceutical synthesis.

1-[3-(Dimethylamino)propyl]-3-ethylurea is primarily used in:

  • Pharmaceutical Synthesis: As an intermediate in the production of cabergoline and potentially other therapeutic agents targeting neurological disorders .
  • Research: In biochemical studies focused on dopamine receptor interactions and drug development.

Several compounds share structural similarities with 1-[3-(Dimethylamino)propyl]-3-ethylurea. These include:

Compound NameStructure DescriptionUnique Features
1-Ethyl-3-(dimethylaminopropyl)ureaSimilar urea structure with variations in alkyl chainsUsed in similar applications as an intermediate
N,N-Dimethyl-2-amino-2-(4-methoxyphenyl)ethanamideContains a dimethylamino group but different functional groupsOften used in analgesic formulations
1-Ethyl-3-(dimethylaminopropyl)carbodiimideUrea derivative utilized for bioconjugationCommonly used as a coupling reagent

These compounds illustrate variations in functional groups and applications while maintaining a core urea structure. The unique combination of the ethyl group and the dimethylamino propyl chain in 1-[3-(Dimethylamino)propyl]-3-ethylurea distinguishes it from its analogs, particularly in its specific applications within pharmaceutical synthesis.

XLogP3

0.1

Wikipedia

1-[3-(dimethylamino)propyl]-3-ethylurea

Dates

Modify: 2023-08-15

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